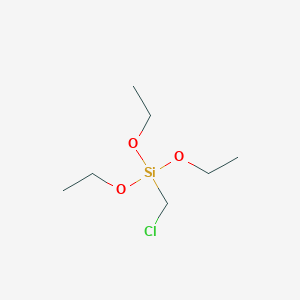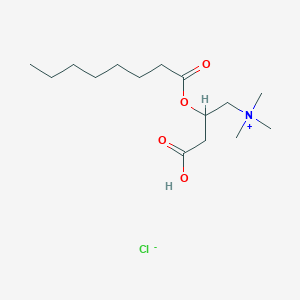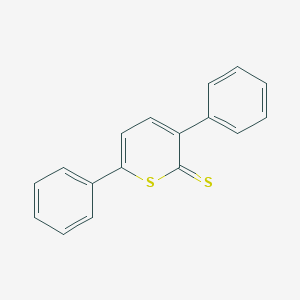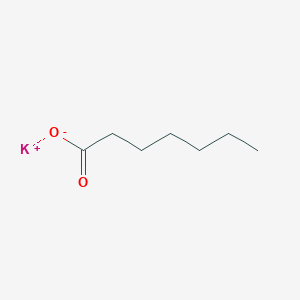
Potassium heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium heptanoate is a chemical compound with the molecular formula C7H13KO2. It is also known as potassium caprylate and is a salt of caprylic acid. Potassium heptanoate is a white crystalline powder and is soluble in water. It is widely used in the food industry as a preservative and in the pharmaceutical industry as an emulsifier.
Mechanism Of Action
The mechanism of action of potassium heptanoate is not fully understood. It is believed that it disrupts the cell membrane of microorganisms, leading to their death. Potassium heptanoate has been shown to inhibit the growth of bacteria by disrupting their cell wall synthesis.
Biochemical And Physiological Effects
Potassium heptanoate has been shown to have a low toxicity profile and is considered safe for consumption. It is metabolized in the liver and excreted in the urine. Potassium heptanoate has been shown to have a positive effect on gut health by promoting the growth of beneficial bacteria and inhibiting the growth of harmful bacteria.
Advantages And Limitations For Lab Experiments
Potassium heptanoate is a cost-effective and easy-to-use antimicrobial agent. It has been shown to be effective against a wide range of microorganisms, making it a versatile tool for researchers. However, its effectiveness may vary depending on the type of microorganism being studied. It also has limitations in terms of its stability and solubility in certain solvents.
Future Directions
There are several future directions for the research of potassium heptanoate. One area of interest is its potential use as an alternative to traditional antibiotics. Another area of interest is its use in the development of new food preservatives. Further research is needed to fully understand the mechanism of action of potassium heptanoate and its potential applications in various fields.
Conclusion:
In conclusion, potassium heptanoate is a versatile chemical compound with antimicrobial properties. It has been extensively studied for its potential applications in the food and pharmaceutical industries. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
Potassium heptanoate can be synthesized by the reaction of caprylic acid with potassium hydroxide. The reaction takes place in the presence of water and heat. The chemical equation for the synthesis of potassium heptanoate is:
C7H15COOH + KOH → C7H13KO2 + H2O
The reaction results in the formation of potassium heptanoate and water.
Scientific Research Applications
Potassium heptanoate has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of bacteria, fungi, and viruses. Potassium heptanoate has been used in the food industry as a preservative to prevent the growth of bacteria and fungi in food products. It has also been used in the pharmaceutical industry as an emulsifier to improve the solubility of drugs.
properties
CAS RN |
16761-12-9 |
|---|---|
Product Name |
Potassium heptanoate |
Molecular Formula |
C7H13KO2 |
Molecular Weight |
168.27 g/mol |
IUPAC Name |
potassium;heptanoate |
InChI |
InChI=1S/C7H14O2.K/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
YOSXTSJZQNTKKX-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCC(=O)[O-].[K+] |
SMILES |
CCCCCCC(=O)[O-].[K+] |
Canonical SMILES |
CCCCCCC(=O)[O-].[K+] |
Other CAS RN |
16761-12-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



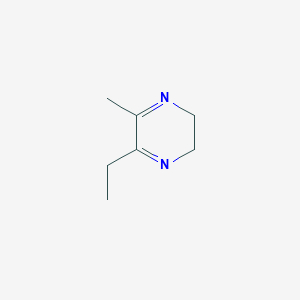
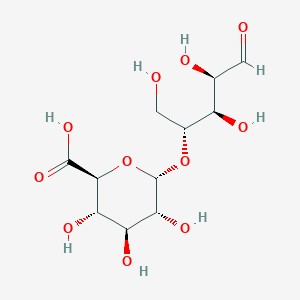
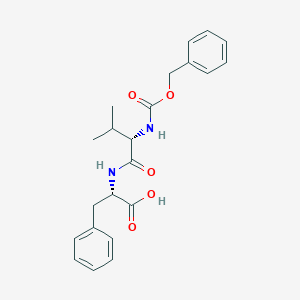
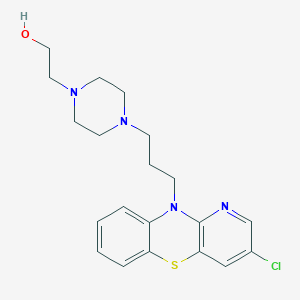
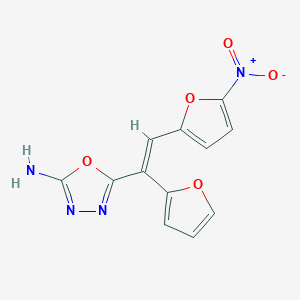
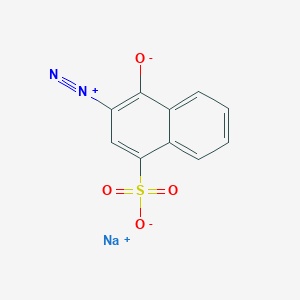
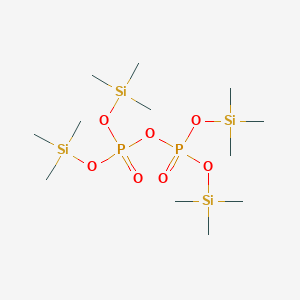
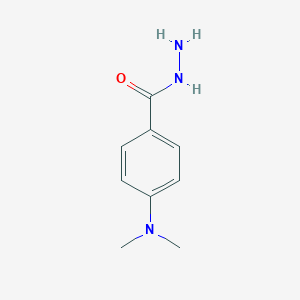
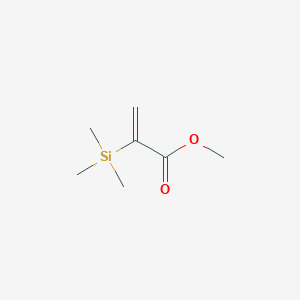
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
